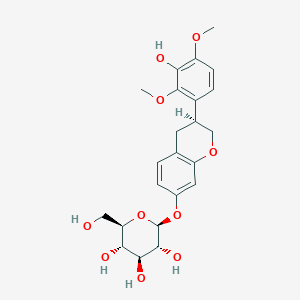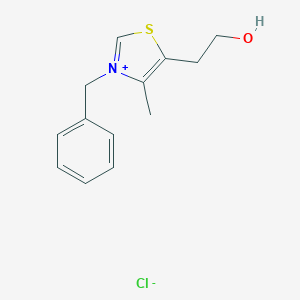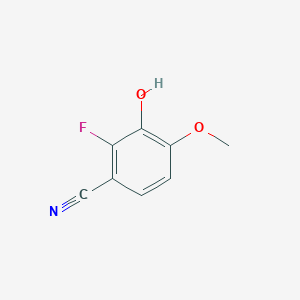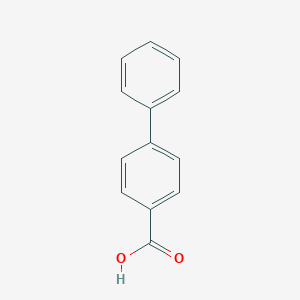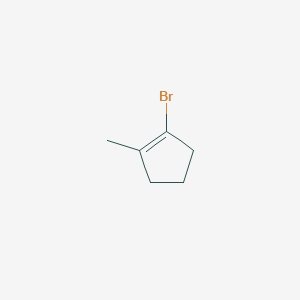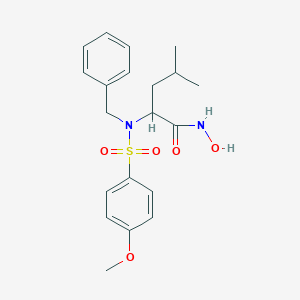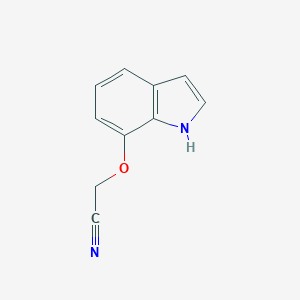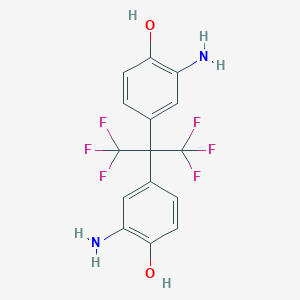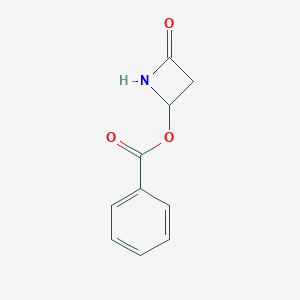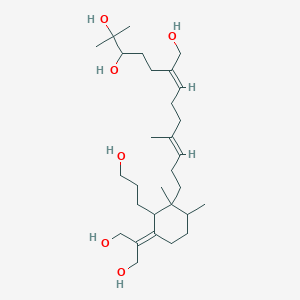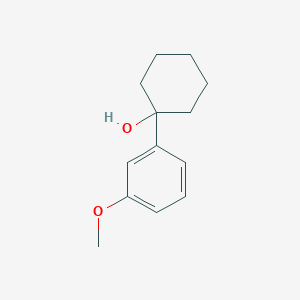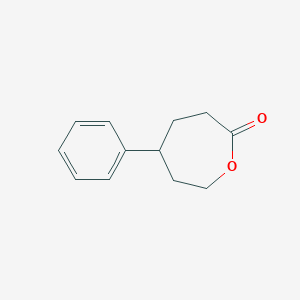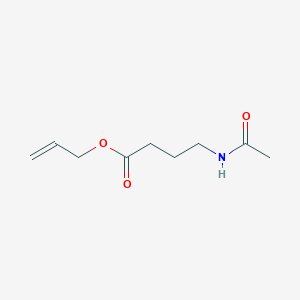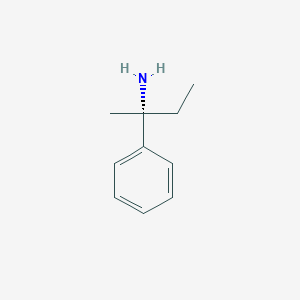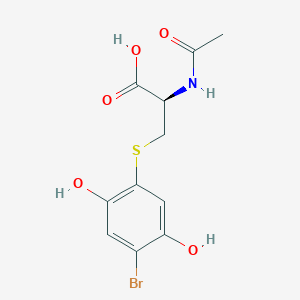
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.
Wirkmechanismus
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.
Biochemische Und Physiologische Effekte
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.
Zukünftige Richtungen
For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.
Synthesemethoden
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
126216-13-5 |
|---|---|
Produktname |
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone |
Molekularformel |
C11H12BrNO5S |
Molekulargewicht |
350.19 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
InChI-Schlüssel |
BAWSSZXNXYCICI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Andere CAS-Nummern |
126216-13-5 |
Synonyme |
2-bromo-5-(N-acetylcystein-S-yl)hydroquinone BMACHQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



